3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
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Overview
Description
3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H12F3NO2S It is characterized by the presence of fluorine atoms at the 3 and 4 positions of the benzene ring, a sulfonamide group, and a 4-fluorophenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzenesulfonyl chloride and 2-(4-fluorophenyl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 2-(4-fluorophenyl)ethylamine in the presence of a base, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Workup: After completion of the reaction, the mixture is quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfinamide using specific reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).
Coupling Reactions: Palladium catalysts, boronic acids or esters, bases (e.g., potassium phosphate, cesium carbonate), solvents (e.g., toluene, dimethyl sulfoxide).
Major Products Formed
Substitution Reactions: Derivatives with different substituents on the benzene ring.
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Coupling Reactions: Biaryl or diaryl derivatives.
Scientific Research Applications
3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites and preventing their normal function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzenesulfonamide: Lacks the 2-(4-fluorophenyl)ethyl substituent.
N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide: Lacks the fluorine atoms on the benzene ring.
4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide: Has only one fluorine atom on the benzene ring.
Uniqueness
3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-11-3-1-10(2-4-11)7-8-18-21(19,20)12-5-6-13(16)14(17)9-12/h1-6,9,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUZODYVPFTIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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